1-(4-Bromophenyl)pentan-3-one
Description
1-(4-Bromophenyl)pentan-3-one is a ketonic organic compound featuring a pentan-3-one backbone substituted with a 4-bromophenyl group at the first carbon. The bromine atom at the para position of the aromatic ring enhances electronic effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and crystal packing .
Synthetic routes for this compound often involve homologation of aryl ketones or cross-coupling reactions. For instance, catalytic asymmetric reductive acyl cross-coupling has been employed to produce enantiomerically enriched analogs, achieving yields up to 76% . Characterization typically includes nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
1-(4-bromophenyl)pentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCYJXPCRXMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromophenyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)pentan-3-one involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group in the pentan-3-one moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on the phenyl ring significantly alter the compound's properties. Below is a comparison with analogs bearing different substituents:
Key Observations:
- Halogen Position: Bromine at the para position (vs. For example, 1-(3-chlorophenyl)pentan-3-one crystallizes as a solid, while the para-bromo derivative remains liquid .
- Electron-Withdrawing Groups : The trifluoromethyl group (3-CF₃) increases lipophilicity, as evidenced by its liquid state despite higher molecular weight .
- Stereoselectivity: Enantioselective synthesis of this compound derivatives achieves up to 91% enantiomeric excess (e.e.), surpassing non-halogenated analogs in stereochemical control .
Biological Activity
1-(4-Bromophenyl)pentan-3-one, also known as 4-bromo-1-pentanone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a pentanone structure. The presence of the bromine atom enhances its reactivity and biological interactions, making it a candidate for various pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various derivatives for their antibacterial effects, compounds similar to this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, tests on breast and prostate cancer cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their integrity and function.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which can damage cellular components and trigger programmed cell death pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Flow cytometry analysis confirmed the activation of caspase pathways, further supporting the compound's role as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
